molecular formula C7H6BrNO2 B11810149 3-Bromo-5-methylisonicotinic acid

3-Bromo-5-methylisonicotinic acid

Cat. No.: B11810149
M. Wt: 216.03 g/mol
InChI Key: LFQQFLOPJZOQEC-UHFFFAOYSA-N
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Description

3-Bromo-5-methylisonicotinic acid is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of isonicotinic acid, characterized by the presence of a bromine atom at the 3-position and a methyl group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylisonicotinic acid typically involves the bromination of 5-methylisonicotinic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methylisonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 3-azido-5-methylisonicotinic acid or 3-thiocyanato-5-methylisonicotinic acid.

    Oxidation Products: Oxidized derivatives such as 3-bromo-5-methylisonicotinamide.

    Reduction Products: Reduced derivatives like 3-bromo-5-methylisonicotinyl alcohol.

Scientific Research Applications

3-Bromo-5-methylisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and the methyl group on the pyridine ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    3-Bromoisonicotinic Acid: Lacks the methyl group at the 5-position, which can affect its reactivity and applications.

    5-Methylisonicotinic Acid:

    3-Bromo-2-methylisonicotinic Acid: Similar structure but with the methyl group at the 2-position, leading to different reactivity and applications.

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

3-bromo-5-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C7H6BrNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

LFQQFLOPJZOQEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1C(=O)O)Br

Origin of Product

United States

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